4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
Potent, competitive NMDA antagonist. See separate isomer. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Brand Name:
Vulcanchem
CAS No.:
100828-16-8
VCID:
VC20745885
InChI:
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
SMILES:
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O
Molecular Formula:
C8H17N2O5P
Molecular Weight:
252.20 g/mol
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
CAS No.: 100828-16-8
Cat. No.: VC20745885
Molecular Formula: C8H17N2O5P
Molecular Weight: 252.20 g/mol
* For research use only. Not for human or veterinary use.

Description | Potent, competitive NMDA antagonist. See separate isomer. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. |
---|---|
CAS No. | 100828-16-8 |
Molecular Formula | C8H17N2O5P |
Molecular Weight | 252.20 g/mol |
IUPAC Name | 4-(3-phosphonopropyl)piperazine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15) |
Standard InChI Key | CUVGUPIVTLGRGI-UHFFFAOYSA-N |
SMILES | C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Canonical SMILES | C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume